molecular formula C6H5BrFN B1285544 3-Bromo-6-fluoro-2-methylpyridine CAS No. 375368-83-5

3-Bromo-6-fluoro-2-methylpyridine

Cat. No.: B1285544
CAS No.: 375368-83-5
M. Wt: 190.01 g/mol
InChI Key: GUYGQQWIKZLHTP-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the bromination and fluorination of 2-methylpyridine. For instance, 5-bromo-2-amino-6-methylpyridine can be reacted with pyridine hydrogen fluoride at low temperatures, followed by the addition of potassium nitrite to yield the desired product . Another method involves the reaction of this compound with sodium cyanide in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of bromine and fluorine atoms enhances its reactivity and allows for selective transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-fluoro-2-methylpyridine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGQQWIKZLHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590298
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-83-5
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-FLUORO-2-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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